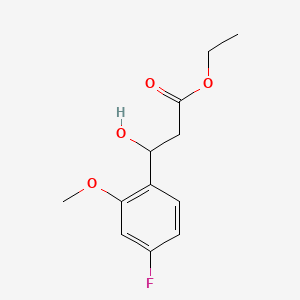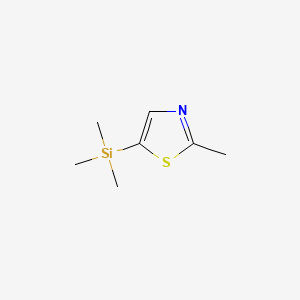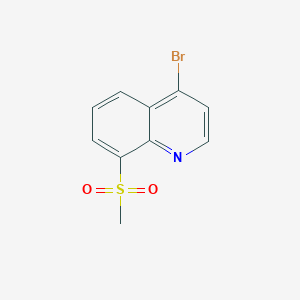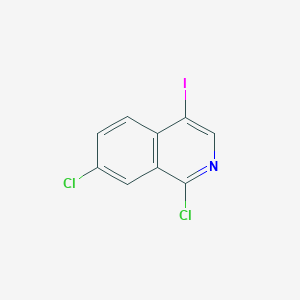
1,7-Dichloro-4-iodoisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dichloro-4-iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-4-iodoisoquinoline can be achieved through several methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, the reaction of 1,7-dichloroisoquinoline with iodine in the presence of a suitable oxidizing agent can yield this compound. The reaction conditions typically include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may start with the chlorination of isoquinoline to produce 1,7-dichloroisoquinoline, followed by iodination using iodine and an oxidizing agent. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
1,7-Dichloro-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The isoquinoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other groups.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
科学研究应用
1,7-Dichloro-4-iodoisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1,7-Dichloro-4-iodoisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms allows the compound to form strong interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
- 1,3-Dichloro-4-iodoisoquinoline
- 1-Iodoisoquinoline
- 4,7-Dichloroquinoline
Uniqueness
1,7-Dichloro-4-iodoisoquinoline is unique due to the specific positioning of the chlorine and iodine atoms on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H4Cl2IN |
|---|---|
分子量 |
323.94 g/mol |
IUPAC 名称 |
1,7-dichloro-4-iodoisoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-5-1-2-6-7(3-5)9(11)13-4-8(6)12/h1-4H |
InChI 键 |
SXYZUAPPKCMHNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


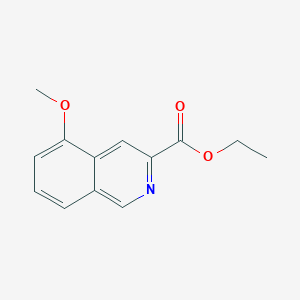


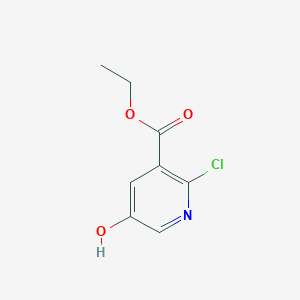
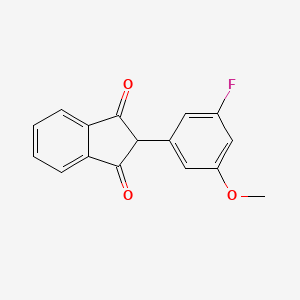
![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
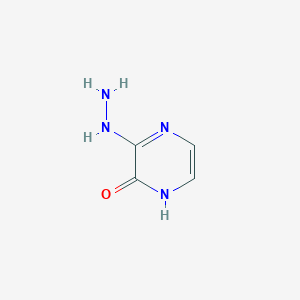
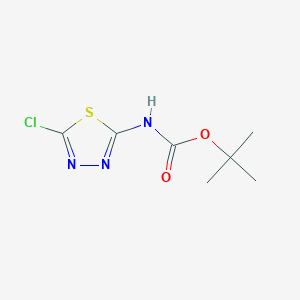
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
